N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Overview
Description
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have a high affinity for the alpha4beta2 subtype of nicotinic acetylcholine receptors.
Scientific Research Applications
Chemical Synthesis and Biological Activities
N-(6-Arylbenzo[d]thiazol-2-yl)acetamides, synthesized through C-C coupling methodology, have shown significant biological activities such as antioxidant, antibacterial, and particularly notable urease inhibition. Molecular docking studies indicate that these compounds bind to the non-metallic active site of the urease enzyme, suggesting their potential use in addressing urease-associated conditions (Gull et al., 2016).
Antimicrobial Potential
Synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide have demonstrated good to moderate activity against various bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus. Molecular docking suggests significant potential in antimicrobial applications (Anuse et al., 2019).
Cytotoxic Activity in Cancer Research
Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, based on virtual screening optimization, have been tested for cytotoxicity against human cancer cell lines. Notably, specific compounds showed potent inhibition against MDA-MB-231 cell lines, suggesting potential application in cancer treatment (Ding et al., 2012).
Anticonvulsant Properties
N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives have shown promising anticonvulsant activity. Their pharmacokinetic profiles and adherence to Lipinski's “rule of five” make them potential leads for future anticonvulsant drug development (Ali & Siddiqui, 2015).
Anti-HIV Activity
N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have shown moderate to potent anti-HIV activity, with specific compounds identified as promising based on their EC(50) values. These findings suggest potential application in anti-HIV treatments (Bhavsar et al., 2011).
properties
IUPAC Name |
N-(2-imino-3-prop-2-enyl-1,3-benzothiazol-6-yl)acetamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.BrH/c1-3-6-15-10-5-4-9(14-8(2)16)7-11(10)17-12(15)13;/h3-5,7,13H,1,6H2,2H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRYMOUWVLMMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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